molecular formula C8H9N3O B1384447 3-amino-1-methyl-1H-indazol-6-ol CAS No. 1031876-62-6

3-amino-1-methyl-1H-indazol-6-ol

Cat. No.: B1384447
CAS No.: 1031876-62-6
M. Wt: 163.18 g/mol
InChI Key: JNLXFBNAYSZPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-methyl-1H-indazol-6-ol is a chemical compound with the linear formula C8H9N3O . It has a molecular weight of 163.18 . It is a solid substance with a melting point between 186 - 188 degrees .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3,(H2,9,10) . This indicates the presence of a methyl group attached to an indazole ring, which also has an amino group and a hydroxyl group.


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point between 186 - 188 degrees . It has a molecular weight of 163.18 and its linear formula is C8H9N3O .

Scientific Research Applications

D-Amino Acid Oxidase Inhibition for Schizophrenia Treatment

3-amino-1-methyl-1H-indazol-6-ol derivatives have been studied for their potential role in the treatment of schizophrenia. These derivatives were identified as inhibitors of d-amino acid oxidase (DAAO), an enzyme implicated in schizophrenia. Inhibition of DAAO can increase brain d-serine levels, contributing to NMDA receptor activation, which is a crucial pathway in the pathophysiology of schizophrenia. Notably, some 1H-indazol-3-ol derivatives have shown promise as novel DAAO inhibitors, with certain compounds enhancing plasma d-serine levels in vivo, indicating potential for further development as drug candidates (Szilágyi et al., 2018).

Anticancer Activity

1H-benzo[f]indazole-4,9-dione derivatives, structurally related to this compound, have been synthesized and tested for their antiproliferative effects. These compounds, particularly those conjugated with C-protected amino acids, have shown significant activity against cancer cell lines, suggesting that these derivatives could be potential candidates for anticancer drug development (Molinari et al., 2015).

Antimicrobial Activity

Indazole derivatives have also been synthesized with antimicrobial properties in mind. Specific compounds have demonstrated significant activity against various species of bacteria and fungi, highlighting the potential of these derivatives in the development of new antimicrobial agents (Yakaiah et al., 2008).

Ocular Hypotensive Activity

Research on 1-((S)-2-aminopropyl)-1H-indazol-6-ol derivatives has indicated their potential as a new class of agents for treating ocular hypertension and glaucoma. These derivatives are potent 5-HT(2) receptor agonists with selective action and enhanced solution stability compared to earlier candidates. Their ability to significantly lower intraocular pressure in ocular hypertensive monkeys further supports their potential for clinical development (May et al., 2006).

Safety and Hazards

The safety information available indicates that 3-amino-1-methyl-1H-indazol-6-ol is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Indazole derivatives, including 3-amino-1-methyl-1H-indazol-6-ol, have shown promising pharmacological activities . Therefore, future research may focus on developing synthetic approaches to these compounds and exploring their potential medicinal applications .

Biochemical Analysis

Biochemical Properties

3-amino-1-methyl-1H-indazol-6-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has been found to induce apoptosis and inhibit cell proliferation by affecting the p53/MDM2 pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymatic activity, changes in protein conformation, and alterations in gene expression. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can have therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via organic cation transporters and bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In mitochondria, it can affect mitochondrial function and energy metabolism .

Properties

IUPAC Name

3-amino-1-methylindazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLXFBNAYSZPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670622
Record name 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031876-62-6
Record name 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-fluoro-4-hydroxy benzonitrile (Aldrich, 10.1 g, 73.9 mmol) in methyl hydrazine (Aldrich, 20.0 mL, 379 mmol) was stirred at 80° C. for 16 h. After cooling to RT, the volatile portion was removed in vacuo. The residue was triturated with DCM and MeOH. The title compound was obtained by filtration as an off-white solid. The filtrate was concentrated in vacuo and purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to give an additional amount of the title compound as a white solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-methyl-1H-indazol-6-ol
Reactant of Route 2
3-amino-1-methyl-1H-indazol-6-ol
Reactant of Route 3
3-amino-1-methyl-1H-indazol-6-ol
Reactant of Route 4
Reactant of Route 4
3-amino-1-methyl-1H-indazol-6-ol
Reactant of Route 5
3-amino-1-methyl-1H-indazol-6-ol
Reactant of Route 6
3-amino-1-methyl-1H-indazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.